2-(4-Chlorophenyl)-1,3,2-benzodioxaborole
Overview
Description
2-(4-Chlorophenyl)-1,3,2-benzodioxaborole is an organoboron compound that features a benzodioxaborole ring structure with a 4-chlorophenyl substituent
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as pyraclostrobin , have been used against pathogens like Botrytis cinerea and Alternaria alternata .
Mode of Action
Specifically, oxidative removal of the N-ethoxymethyl group of Chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production .
Biochemical Pathways
Compounds with similar structures, such as ddt, are known to be metabolized slowly by animals and are deposited and stored in fatty tissues .
Pharmacokinetics
It’s worth noting that compounds with similar structures have shown promising drug-like properties, including good kinetic solubilities and metabolic stability in vitro .
Result of Action
Indole derivatives, which share some structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3,2-benzodioxaborole typically involves the reaction of 4-chlorophenylboronic acid with catechol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as toluene, which facilitates the formation of the benzodioxaborole ring. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different boronic acid derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 4-chlorophenyl group or the benzodioxaborole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinones, boronic acid derivatives, and substituted benzodioxaborole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Chlorophenyl)-1,3,2-benzodioxaborole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1,3,2-benzodioxaborole
- 2-(4-Methylphenyl)-1,3,2-benzodioxaborole
- 2-(4-Fluorophenyl)-1,3,2-benzodioxaborole
Uniqueness
2-(4-Chlorophenyl)-1,3,2-benzodioxaborole is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where specific reactivity and selectivity are required. Additionally, the compound’s ability to form stable complexes with various substrates enhances its utility in diverse applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3,2-benzodioxaborole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BClO2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHAMZDLIGWSKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390705 | |
Record name | 2-(4-Chlorophenyl)-2H-1,3,2-benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6113-62-8 | |
Record name | 2-(4-Chlorophenyl)-1,3,2-benzodioxaborole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6113-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-2H-1,3,2-benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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